

# Polymorphism and phase transitions in ITIC-4F films

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Compound Name: ITIC-4F

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An In-depth Technical Guide to Polymorphism and Phase Transitions in **ITIC-4F** Films

## Introduction

**ITIC-4F**, a prominent non-fullerene acceptor (NFA), has been instrumental in advancing the efficiency of organic solar cells (OSCs). Its performance is intrinsically linked to its solid-state morphology, which dictates crucial parameters like charge transport and photostability. Unlike amorphous fullerene derivatives, **ITIC-4F** exhibits a strong tendency to crystallize into various distinct, ordered structures known as polymorphs. Understanding and controlling the formation of these polymorphs and the transitions between them is paramount for optimizing device performance and ensuring long-term operational stability. This guide provides a comprehensive overview of the polymorphic behavior of **ITIC-4F** films, detailing the phase transitions, the experimental protocols for their characterization, and the implications for electronic properties.

## Polymorphism in ITIC-4F Films

**ITIC-4F** can adopt several different crystalline structures, or polymorphs, depending on the processing conditions, particularly the thermal history of the film. These phases are primarily distinguished by their unique molecular packing arrangements, which are revealed through techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). Thermal annealing is a key method used to induce transitions between these polymorphic states.<sup>[1][2]</sup>

As-cast films are often in a disordered or metastable state. Upon thermal annealing at progressively higher temperatures, **ITIC-4F** undergoes conformational changes, leading to the

formation of different, more ordered polymorphs.<sup>[1]</sup> For instance, pure **ITIC-4F** films transition from an amorphous state to a highly crystalline structure when annealed at 200°C.<sup>[3][4]</sup> The fluorination in **ITIC-4F** influences the type of polymorph formed and the corresponding phase transition temperatures compared to its non-fluorinated counterpart, ITIC.<sup>[1]</sup>

## Phase Transitions and Their Characteristics

The transition between polymorphs in **ITIC-4F** films is a critical phenomenon driven primarily by thermal energy. These transitions are often accompanied by significant changes in the material's optical and electronic properties.

**Thermally Induced Phase Transitions:** Heating an **ITIC-4F** film above its glass transition temperature ( $T_g \sim 170\text{--}180^\circ\text{C}$ ) provides the necessary molecular mobility to rearrange into more thermodynamically stable crystalline structures.<sup>[1][5]</sup>

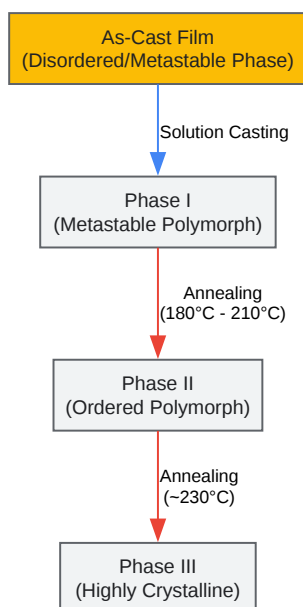
- **Low-Temperature Phase (Phase I):** This phase is often found in as-cast films or films annealed at moderate temperatures (e.g., below 180°C). It is considered a metastable polymorph.<sup>[1][5]</sup>
- **High-Temperature Phases (Phase II, Phase III):** Annealing at temperatures between 180°C and 230°C can induce a transition to a more ordered polymorph (Phase II). Further increasing the temperature can lead to another phase transition (Phase III).<sup>[1]</sup> However, for **ITIC-4F**, the highest annealing temperatures do not necessarily result in the most stable phase, in contrast to ITIC.<sup>[1]</sup>

A significant red-shift of about 41 nm in the low-energy absorption band is observed for pure **ITIC-4F** films annealed at 200°C, indicating the formation of a more ordered crystalline structure with stronger intermolecular interactions.<sup>[3]</sup> This phase transformation occurs within a relatively narrow temperature window.<sup>[1]</sup> GIWAXS measurements confirm that annealing at 200°C induces more pronounced in-plane crystallinity features.<sup>[1]</sup>

The molecular structure of **ITIC-4F** is a key determinant of its electronic properties and packing behavior.

**ITIC-4F Molecular Structure.**

The transition between different polymorphs can be visualized as a pathway dependent on thermal energy input.



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Thermal Phase Transition Pathway for **ITIC-4F**.

## Data Presentation: Quantitative Analysis

The distinct polymorphs of **ITIC-4F** can be identified and characterized by specific quantitative data derived from experimental analysis.

Table 1: Polymorph Characteristics of **ITIC-4F** Films

Phase	Formation Condition	Absorption A <sub>0-0</sub> Peak (nm)	Key GIWAXS Features	Electron Mobility (cm <sup>2</sup> /V·s)
As-Cast	Blade/Spin coating from solution	~720[3]	Amorphous halo	Low
Phase I	Annealing < 180°C	Red-shifts slightly	Emergence of weak diffraction peaks	Moderate
Phase II	Annealing at 200-210°C	Strong red-shift (~761 nm)[1][3]	Strong in-plane crystallinity[1]	Reaches maximum[6]

| Phase III| Annealing > 230°C | Peak intensity may drop[1] | Further structural changes | May decrease after peak[6] |

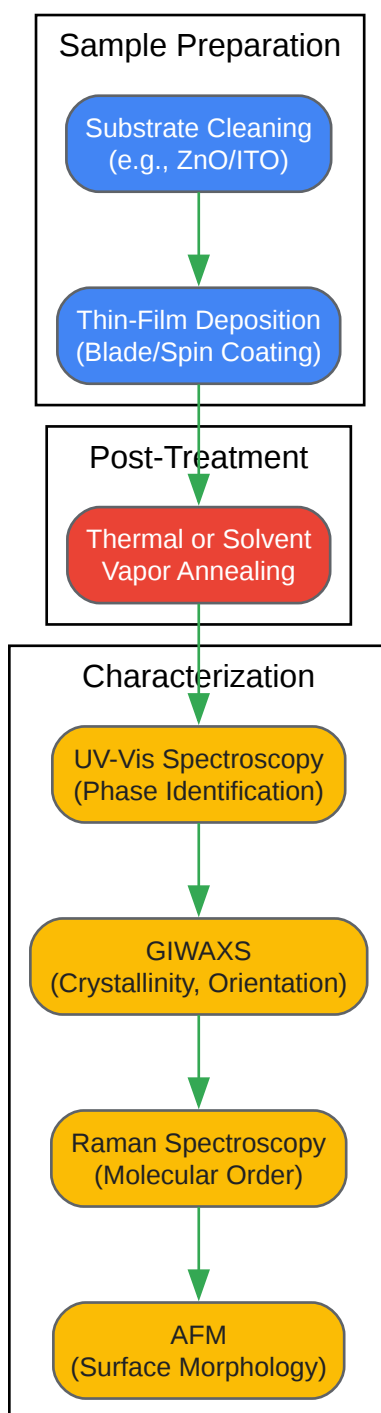
Table 2: GIWAXS Data for **ITIC-4F** Polymorphs

Polymorph	Annealing Temp.	Peak Position (q in nm <sup>-1</sup> )	Direction	d-spacing (nm)
Phase II (in PM6 blend)	150-200°C	~3.25	In-plane (100)	~1.93[3]

| Highly Crystalline | 200°C | ~15.5 | - | -[5] |

## Experimental Protocols

A systematic workflow involving film deposition, annealing, and characterization is crucial for studying **ITIC-4F** polymorphism.



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#### Experimental Workflow for **ITIC-4F** Film Characterization.

1. Thin-Film Preparation (Blade Coating) Blade coating is utilized to deposit uniform thin films of **ITIC-4F**.<sup>[1]</sup>

- **Solution Preparation:** Dissolve **ITIC-4F** in a suitable solvent (e.g., chlorobenzene) at a specified concentration (e.g., 10 mg/mL).
- **Substrate:** Use pre-cleaned substrates, such as ZnO-coated ITO glass.
- **Deposition:** A blade is moved across the substrate at a controlled speed and height, spreading the solution to form a thin film as the solvent evaporates.

## 2. Thermal Annealing Thermal annealing is performed to induce phase transitions.

- **Procedure:** Place the as-cast films on a calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- **Conditions:** Anneal the films at a series of target temperatures (e.g., from 90°C to 250°C) for a specific duration (e.g., 5-10 minutes).<sup>[1][7]</sup>
- **Cooling:** Allow the films to cool to room temperature before characterization.

## 3. Solvent Vapor Annealing (SVA) SVA provides an alternative to thermal annealing for modifying film morphology at room temperature.<sup>[8][9]</sup>

- **Setup:** Place the substrate with the **ITIC-4F** film in a sealed chamber containing a reservoir of a specific solvent (e.g., chloroform).<sup>[8]</sup>
- **Process:** The solvent vapor increases the mobility of the **ITIC-4F** molecules, allowing them to reorganize into more ordered domains over time (e.g., several hours).<sup>[8]</sup> The process is stopped by removing the sample from the chamber.

## 4. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) GIWAXS is the primary technique for probing the crystalline structure and molecular orientation within the thin films.

- **Setup:** Experiments are typically conducted at a synchrotron facility (e.g., ALBA Synchrotron).<sup>[1][7]</sup>
- **Parameters:** An X-ray beam with a specific wavelength (e.g., 0.998 Å) is directed at the film at a shallow incidence angle (e.g., 0.12°) to maximize surface sensitivity.<sup>[1]</sup>

- **Data Collection:** A 2D detector collects the scattered X-rays, producing a pattern that reveals information about d-spacing, crystalline coherence length, and preferred molecular orientation (face-on vs. edge-on).[\[1\]](#)[\[7\]](#)

5. **UV-Visible (UV-Vis) Absorption Spectroscopy** UV-Vis spectroscopy is used to monitor changes in electronic structure, which are often correlated with phase transitions.

- **Procedure:** The absorption spectra of the films are recorded before and after annealing.
- **Analysis:** Changes in the position and relative intensity of absorption peaks, particularly the 0-0 and 0-1 vibronic transitions, indicate changes in molecular aggregation and ordering. A red-shift in the 0-0 transition peak suggests the formation of more ordered J-aggregates.[\[1\]](#)

## Impact on Device Performance

The polymorphic state of **ITIC-4F** significantly influences the performance of electronic devices.

- **Charge Transport:** The formation of highly ordered, crystalline domains upon annealing can improve charge carrier mobility.[\[6\]](#) Modulating the polymorph can lead to microscale aggregations that facilitate more efficient electron transport, which is critical for both OFETs and OSCs.[\[6\]](#) However, the relationship is complex, as the highest crystallinity does not always lead to the highest mobility.[\[10\]](#)[\[11\]](#)
- **Photostability:** The crystalline order and specific polymorph of **ITIC-4F** have a strong effect on its photostability. Highly ordered crystalline films of **ITIC-4F**, such as those obtained by annealing at 200°C, show greatly improved stability against photodegradation compared to less ordered films.[\[3\]](#)[\[4\]](#) For example, an annealed film retained most of its initial absorbance after hundreds of hours of light exposure, while a film processed at 100°C degraded completely.[\[4\]](#)[\[12\]](#)

## Conclusion

The non-fullerene acceptor **ITIC-4F** exhibits a rich polymorphic behavior, transitioning through several distinct crystalline phases upon thermal treatment. These phase transitions, occurring in a narrow temperature window around the material's glass transition temperature, lead to significant changes in molecular packing, crystallinity, and, consequently, the material's optoelectronic properties. Characterization techniques such as GIWAXS and UV-Vis

spectroscopy are essential for identifying these polymorphs and understanding their formation. Ultimately, the ability to control the polymorphic landscape of **ITIC-4F** films is a critical lever for enhancing charge transport and improving the photostability, paving the way for more efficient and durable organic electronic devices.

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